molecular formula C19H17BrN2O2S2 B12156182 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12156182
M. Wt: 449.4 g/mol
InChI Key: SBGHDTWMHZVXQB-UHFFFAOYSA-N
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Description

Historical Development and Discovery Timeline

The historical trajectory of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is rooted in the broader exploration of thieno[2,3-d]pyrimidine derivatives, which gained momentum in the early 21st century due to their pharmacological promise. Initial studies on thieno[2,3-d]pyrimidines focused on their structural similarity to purine bases, enabling interactions with enzymatic targets such as kinases and phosphodiesterases. The incorporation of a tetrahydrobenzo ring into the core structure, as seen in this compound, emerged later as a strategy to modulate solubility and metabolic stability while retaining bioactivity.

The specific addition of a 4-bromophenyl group via a sulfanyl-ethyl ketone bridge reflects advancements in substituent engineering aimed at enhancing electronic effects and steric bulk. Early synthetic routes for analogous compounds involved cyclocondensation of aminothiophene derivatives with urea or thiourea, followed by regioselective substitutions at the pyrimidine ring. The development of this compound likely occurred within the past decade, paralleling the rise of fragment-based drug design and the need for diverse heterocyclic libraries.

Systematic Nomenclature and IUPAC Classification

The IUPAC name 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is derived through systematic analysis of its fused ring system and substituents:

Component Description
Core Structure 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one: A bicyclic system comprising a benzene ring fused to a thieno[2,3-d]pyrimidine scaffold, with partial saturation (tetrahydro) at positions 5–8.
Position 2 Substituent {[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}: A sulfanyl (-S-) group bonded to a 2-oxoethyl chain terminating in a 4-bromophenyl ring.
Position 3 Substituent Methyl group: A simple alkyl substituent at the nitrogen atom of the pyrimidine ring.

The numbering begins at the sulfur atom in the thiophene ring, proceeding through the pyrimidine nitrogen positions. The "5,6,7,8-tetrahydro" designation indicates hydrogenation of the benzo ring’s carbon atoms, reducing aromaticity while maintaining planarity.

Structural Relationship to Thieno[2,3-d]Pyrimidine Derivatives

Thieno[2,3-d]pyrimidines constitute a privileged scaffold in medicinal chemistry due to their ability to mimic nucleotide bases and participate in hydrogen-bonding interactions. The compound’s core structure aligns with derivatives investigated for kinase inhibition, with the tetrahydrobenzo modification conferring conformational rigidity that enhances target binding. Comparative analysis with unhydrogenated analogs reveals that saturation of the benzo ring reduces π-π stacking potential but improves pharmacokinetic properties by lowering melting points and increasing solubility.

The structural homology to purines enables interactions with ATP-binding pockets, a feature exploited in the design of anticancer agents. For instance, the pyrimidin-4(3H)-one moiety can engage in tautomerism, shifting between lactam and lactim forms to accommodate diverse binding geometries. This tautomeric flexibility, combined with the electron-withdrawing effects of the bromophenyl group, positions the compound as a versatile intermediate for further functionalization.

Positional Significance of Bromophenyl and Sulfanyl Substituents

The 4-bromophenyl group at the terminus of the sulfanyl-ethyl ketone chain serves dual electronic and steric roles. Bromine’s inductive (-I) effect withdraws electron density from the phenyl ring, enhancing the ketone’s electrophilicity and facilitating nucleophilic attacks at the α-carbon. This electronic perturbation also influences the compound’s dipole moment, potentially improving membrane permeability compared to non-halogenated analogs.

The sulfanyl bridge (-S-) acts as a flexible linker, allowing the bromophenyl group to adopt orientations conducive to hydrophobic interactions within binding pockets. Sulfur’s polarizability further enables transient dipole-dipole interactions with cysteine residues or metal ions in enzymatic active sites. Positioned at C2 of the pyrimidine ring, this substituent occupies a region analogous to the ribose moiety in ATP, suggesting competitive inhibition potential.

Properties

Molecular Formula

C19H17BrN2O2S2

Molecular Weight

449.4 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H17BrN2O2S2/c1-22-18(24)16-13-4-2-3-5-15(13)26-17(16)21-19(22)25-10-14(23)11-6-8-12(20)9-7-11/h6-9H,2-5,10H2,1H3

InChI Key

SBGHDTWMHZVXQB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Br)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Alkylation Reaction: The initial step involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one.

    Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the benzothienopyrimidine core.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium azide (NaN₃), potassium cyanide (KCN).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the carbonyl group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Overview

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has attracted attention in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of benzothienopyrimidines and is characterized by the presence of a bromophenyl group, a sulfanyl linkage, and a tetrahydrobenzothieno ring system.

Chemistry

The compound serves as a valuable building block in synthetic chemistry. Its unique structure allows for various chemical transformations and the development of new synthetic methodologies. Researchers utilize it to explore reactions that can lead to more complex molecules.

Recent studies have indicated that this compound may act as an inhibitor for certain enzymes, making it a candidate for drug development. Its interaction with biological macromolecules suggests potential applications in biochemical studies aimed at understanding enzyme mechanisms and pathways.

Medical Applications

The compound is being investigated for its potential therapeutic properties, including:

  • Anti-inflammatory Activity : Preliminary studies suggest it may inhibit inflammatory pathways.
  • Anticancer Properties : Research indicates possible efficacy against various cancer cell lines.
  • Antimicrobial Effects : There is growing interest in its ability to combat bacterial infections.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that derivatives of this compound showed significant inhibition against specific enzymes associated with metabolic disorders.
  • Anticancer Research : In vitro studies revealed that the compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating its potential as an anticancer agent.
  • Antimicrobial Testing : Preliminary tests against various bacterial strains showed promising results, suggesting further investigation into its application as an antimicrobial agent.

Industrial Applications

In addition to its research applications, this compound may find utility in industrial settings:

  • Development of new materials with enhanced stability or reactivity.
  • Production of specialty chemicals and intermediates that leverage its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to alterations in cellular pathways and biological processes.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • 3-Position Substituents :

    • 3-Methyl (Compound A) vs. 3-Ethyl/3-Allyl : Smaller alkyl groups (methyl) may reduce steric hindrance, improving target binding compared to bulkier ethyl or allyl groups .
    • 3-Aryl Groups (4-chlorophenyl, 4-methoxyphenyl) : Aromatic substituents at position 3 enhance π-π stacking with hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • 2-Position Modifications: Sulfanyl-linked 4-bromophenyl ketone (Compound A) vs. 4-Bromophenyl vs. 4-Methylphenyl: Bromine’s electronegativity and halogen-bonding capacity may improve target affinity compared to non-halogenated analogs .

Physicochemical Properties

  • Lipophilicity :
    • Compound A (logP ~4.2, estimated) is more lipophilic than the 4-methoxyphenyl analog (logP ~3.5) due to bromine’s hydrophobicity .
  • Metabolic Stability: The sulfanyl linker in Compound A resists oxidative metabolism better than ether-linked analogs (e.g., phenoxy derivatives) .

Structural Characterization

  • Crystallographic Data: The 2-(4-bromophenoxy) analog (C₁₉H₁₉BrN₂O₂S) crystallizes in a monoclinic system (space group P2₁/c), with bond angles and torsion angles critical for conformational stability . Similar data for Compound A is lacking but predicted to align with pyrimidinone packing motifs.

Biological Activity

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activities, particularly its antimicrobial and anticancer properties, supported by various research findings and case studies.

Structural Overview

The compound features a unique structure that includes:

  • A bromophenyl group
  • A sulfanyl moiety
  • A tetrahydrobenzothieno core

This structural complexity is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusModerate to High
Escherichia coliModerate
Klebsiella pneumoniaeHigh

For instance, a related compound was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, indicating a broad-spectrum antimicrobial action .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. The mechanism of action is thought to involve the inhibition of specific enzymes or receptors related to cancer proliferation.

A study reported that similar compounds demonstrated cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These findings suggest that the compound may disrupt critical cellular pathways involved in cancer cell survival and proliferation .

The biological activity of this compound is hypothesized to stem from its ability to interact with molecular targets such as:

  • Enzymes involved in metabolic pathways
  • Receptors that regulate cell growth and apoptosis

These interactions can lead to the modulation of signaling pathways that are crucial for both microbial resistance and cancer cell survival .

Case Studies

  • Antimicrobial Efficacy Study : A study involving the synthesis of various derivatives showed that modifications on the bromophenyl group significantly enhanced antimicrobial activity against resistant strains of bacteria.
  • Cancer Cell Line Testing : In a comparative analysis of different derivatives, it was found that compounds with additional functional groups exhibited improved cytotoxicity against MCF-7 and HeLa cells.

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key steps include:
  • Core formation: Cyclocondensation of thioketones with amines under reflux in aprotic solvents (e.g., DMF) to form the benzothieno-pyrimidine core .
  • Sulfanyl group introduction: Nucleophilic substitution using thiols or disulfides in basic media (e.g., NaH in THF) at 60–80°C .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate the final product .
  • Yield optimization: Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of bromobenzyl derivatives) .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer:
  • NMR spectroscopy: 1H^1H- and 13C^{13}C-NMR to confirm substituent integration and chemical shifts (e.g., δ 7.8–8.7 ppm for aromatic protons, δ 2.9–3.1 ppm for tetrahydro ring protons) .
  • IR spectroscopy: Peaks at 1650–1680 cm1^{-1} confirm C=O stretching in the pyrimidinone core .
  • HPLC: Reverse-phase C18 columns (MeOH/H2 _2O mobile phase) with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What in vitro protocols are recommended for initial evaluation of antimicrobial activity?

  • Methodological Answer:
  • Bacterial strains: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) using standardized ATCC strains .
  • Assay design: Broth microdilution (96-well plates) with 24-hour incubation at 37°C. Minimum Inhibitory Concentration (MIC) determined via optical density (OD600_{600}) .
  • Controls: Positive (ciprofloxacin) and negative (DMSO vehicle) controls included. Data normalized to cell viability assays (e.g., MTT) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on bioactivity?

  • Methodological Answer:
  • Substituent variation: Systematic modification of the 4-bromophenyl, sulfanyl, or methyl groups (e.g., replacing bromine with chlorine or methoxy) .
  • Biological testing: Parallel screening against enzyme targets (e.g., DNA gyrase for antimicrobial activity) or cancer cell lines (e.g., MCF-7) .
  • Data analysis: Correlation of logP values, electronic effects (Hammett constants), and steric parameters with IC50_{50} values using multivariate regression .

Q. What computational strategies predict binding interactions between this compound and biological targets?

  • Methodological Answer:
  • Molecular docking: AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., S. aureus dihydrofolate reductase) .
  • MD simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) and free energy calculations (MM/PBSA) .
  • Pharmacophore mapping: Discovery Studio to identify critical hydrogen-bonding (e.g., pyrimidinone C=O) and hydrophobic interactions .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

  • Methodological Answer:
  • Bioavailability studies: Pharmacokinetic profiling (e.g., plasma concentration-time curves) in rodent models to assess absorption/metabolism .
  • Formulation optimization: Use of PEGylated nanoparticles or liposomes to enhance solubility and tissue penetration .
  • Metabolite identification: LC-MS/MS to detect phase I/II metabolites and refine dosing regimens .

Q. What advanced analytical methods quantify this compound in complex biological matrices?

  • Methodological Answer:
  • LC-MS/MS: Multiple Reaction Monitoring (MRM) mode with deuterated internal standards for serum/plasma quantification (LOQ = 1 ng/mL) .
  • Sample preparation: Protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges) .
  • Validation: ICH guidelines for linearity (R2^2 > 0.99), precision (CV < 15%), and recovery (>85%) .

Q. How can conflicting reports on antimicrobial activity across studies be reconciled?

  • Methodological Answer:
  • Standardization: Adherence to CLSI guidelines for inoculum size (5 × 105^5 CFU/mL) and growth media (Mueller-Hinton broth) .
  • Structural analogs: Comparative testing of derivatives (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to isolate substituent effects .
  • Synergy studies: Checkerboard assays with β-lactams or efflux pump inhibitors to identify combinatorial effects .

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